2-(3-Aminopyrrolidin-1-yl)-1-(2-methoxyphenyl)ethan-1-one, also known by its chemical formula CHNO, is a compound that features a pyrrolidine ring and a methoxyphenyl substituent. This compound belongs to a class of organic molecules that are of significant interest in medicinal chemistry due to their potential therapeutic properties.
The synthesis of 2-(3-Aminopyrrolidin-1-yl)-1-(2-methoxyphenyl)ethan-1-one can be achieved through various synthetic routes, often involving the formation of the pyrrolidine ring followed by functionalization with the methoxyphenyl group. A common method includes:
The synthesis typically requires controlled conditions, including inert atmospheres and specific temperatures to ensure high yields and purity. Techniques such as thin-layer chromatography (TLC) are employed for monitoring reaction progress, while purification may involve column chromatography .
The molecular structure of 2-(3-Aminopyrrolidin-1-yl)-1-(2-methoxyphenyl)ethan-1-one consists of:
Key structural data include:
The compound can participate in various chemical reactions typical for amines and aromatic compounds:
Reactions are often conducted under controlled conditions to optimize yield and selectivity, with analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy used to confirm product formation .
The mechanism of action for 2-(3-Aminopyrrolidin-1-yl)-1-(2-methoxyphenyl)ethan-1-one may involve:
Research indicates that compounds containing pyrrolidine structures often exhibit significant biological activity due to their ability to mimic natural substrates in biochemical pathways .
While specific physical properties such as melting point and boiling point may not be universally documented, general characteristics include:
Chemical stability and reactivity are influenced by the presence of functional groups:
Relevant data on these properties can vary based on synthesis methods and conditions used during preparation .
2-(3-Aminopyrrolidin-1-yl)-1-(2-methoxyphenyl)ethan-1-one shows promise in several scientific applications:
The ongoing exploration of pyrrolidine derivatives continues to unveil new therapeutic potentials, making this compound a subject of interest in drug discovery research .
This molecule belongs to the 3-aminopyrrolidine subclass of nitrogen heterocycles – a pharmaceutically significant category. The pyrrolidine ring provides a semi-rigid, saturated framework with two distinct nitrogen atoms: a secondary amine (position 1) participating in the amide bond, and a primary amine (position 3) serving as a hydrogen bond donor or protonation site [1] [2]. This bifunctional nitrogen architecture enhances molecular recognition capabilities. The ketone linker (–C(=O)CH2–) bridges the heterocycle to the methoxyphenyl ring, introducing a planar, electron-deficient region. This combination creates a stereoelectronically diverse scaffold capable of interacting with varied biological targets, particularly those recognizing cationic, hydrogen-bonding motifs common in neurotransmitters or enzyme substrates.
Table 1: Core Structural Features of the Compound
Structural Element | Chemical Group | Role in Molecular Recognition |
---|---|---|
Pyrrolidine Core | Saturated 5-membered N-heterocycle | Provides 3D structure & chiral centers |
3-Amino Substituent | –NH2 group | H-bond donation; Protonation site (basic center) |
1-Substitution | –N(C(=O)CH2Ar) group | Amide linker with defined conformation |
Aryl Ketone System | 2-Methoxyphenyl attached via –C(=O)– | Planar hydrophobic surface; Electron acceptor |
ortho-Methoxy Group | –OCH3 at phenyl C2 | Steric influence; Modulates electron density |
Pyrrolidine ranks among medicinal chemistry's most privileged heterocycles. Its incorporation into this scaffold leverages several key advantages:
2-(2-methoxyphenyl)-1-{3-[(pyridin-3-yl)amino]pyrrolidin-1-yl}ethan-1-one
, ChemDiv ID S059-0009 [4] [7]) demonstrates their inclusion in libraries targeting CNS disorders, cancer, and immune diseases. These libraries specifically target G protein-coupled receptors (GPCRs) and kinases – target classes where the pyrrolidine's conformational flexibility and hydrogen-bonding capacity are advantageous [4] [7]. The ortho-methoxyphenyl ketone moiety significantly influences this compound's physicochemical and pharmacodynamic properties:
1-(1,4-Diazepan-1-yl)-2-(4-methoxyphenyl)ethanone
, CAS 815650-98-7 [6]). The ortho substitution often enhances binding to targets requiring a twisted aryl ketone geometry or leverages specific steric pockets in enzymes. Its presence correlates with CNS activity and improved membrane permeability due to balanced lipophilicity (predicted LogP ~1-2 for this compound). Table 2: Comparative Analysis of Methoxyphenyl Positional Isomers in Related Scaffolds
Compound | Methoxy Position | Core Heterocycle | Therapeutic Focus Areas |
---|---|---|---|
2-(3-Aminopyrrolidin-1-yl)-1-(2-methoxyphenyl)ethan-1-one [1] [2] | ortho (C2) | 3-Aminopyrrolidine | Neurological, Cancer (Screening Libraries) |
1-(1,4-Diazepan-1-yl)-2-(4-methoxyphenyl)ethanone [6] | para (C4) | 1,4-Diazepane | Not Specified (Research Compound) |
2-(2-Methoxyphenyl)-1-{3-[(pyridin-3-yl)amino]pyrrolidin-1-yl}ethan-1-one [4] [7] | ortho (C2) | 3-(Pyridinylamino)pyrrolidine | Cancer, Immune System Disorders |
The strategic combination of the 3-aminopyrrolidine and ortho-methoxyacetophenone groups creates a synthetically tractable scaffold with significant three-dimensional character and multiple vectors for structural diversification. This positions it as a valuable intermediate for generating analogs targeting diverse disease pathways, particularly within oncology and neuroscience drug discovery programs [4] [7].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: